LY2457546

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

LY2457546 is a multi-targeted receptor tyrosine kinase inhibitor that has been developed for therapeutic applications, particularly in oncology. This compound is designed to inhibit various kinases involved in angiogenesis and tumorigenesis, making it a promising candidate for cancer treatment. LY2457546 exhibits potent activity against several receptor tyrosine kinases, including those implicated in acute myeloid leukemia and other malignancies .

The synthesis of LY2457546 involves several steps typical of multi-targeted kinase inhibitors. While specific synthetic routes are proprietary, the general approach includes:

- Formation of Key Intermediates: Starting materials are reacted under controlled conditions to form key intermediates.

- Cyclization: Intermediate compounds undergo cyclization reactions to form the core structure of LY2457546.

- Functionalization: The addition of various functional groups occurs to enhance potency and selectivity against target kinases.

- Purification: Final products are purified using techniques such as chromatography to ensure high purity levels suitable for clinical use .

LY2457546 has been primarily investigated for its potential use in treating acute myeloid leukemia and other cancers characterized by aberrant angiogenesis and receptor tyrosine kinase signaling. Its ability to inhibit multiple pathways makes it a candidate for combination therapies aimed at overcoming resistance mechanisms commonly seen in cancer treatments .

Interaction studies have shown that LY2457546 can affect the phosphorylation status of target kinases in cancer cells. In particular, studies have demonstrated that treatment with LY2457546 leads to decreased phosphorylation of key signaling proteins involved in cell survival and proliferation pathways. Additionally, its interactions with other drugs have been assessed to evaluate potential drug-drug interactions, especially in patients undergoing chemotherapy .

Several compounds share similarities with LY2457546 regarding their mechanism of action as multi-targeted kinase inhibitors. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Imatinib | BCR-ABL inhibitor | Selective for BCR-ABL fusion protein; primarily used in chronic myeloid leukemia |

| Masitinib | Multi-targeted | Inhibits KIT and PDGF receptors; used for gastrointestinal stromal tumors |

| Sorafenib | Multi-kinase inhibitor | Targets RAF kinases and VEGFR; used in renal cell carcinoma and hepatocellular carcinoma |

| Regorafenib | Multi-kinase inhibitor | Targets multiple pathways including VEGFR; used for metastatic colorectal cancer |

Uniqueness of LY2457546: Unlike these compounds, LY2457546 has shown a unique spectrum of activity against specific receptor tyrosine kinases involved in acute myeloid leukemia, making it particularly relevant for this indication. Its oral bioavailability and potency against multiple targets further distinguish it from others in the same class .

LY2457546 is a synthetic organic compound with the molecular formula C28H20F4N4O [1] [2]. The compound exhibits a molecular weight of 504.5 grams per mole, as determined through computational analysis and experimental validation [1] [2]. The exact mass of LY2457546 has been precisely calculated as 504.15732392 daltons, with an identical monoisotopic mass value [2] [10]. This molecular weight places LY2457546 within the typical range for small molecule pharmaceutical compounds, adhering to drug-like properties as defined by medicinal chemistry guidelines.

The compound is registered under the Chemical Abstracts Service registry number 908265-94-1 and has been assigned the Unique Ingredient Identifier code VW8ACF2F4L by regulatory authorities [1] [2]. In the PubChem database, LY2457546 is catalogued under the compound identification number 60150606 [2].

| Property | Value |

|---|---|

| Molecular Formula | C28H20F4N4O |

| Molecular Weight | 504.5 g/mol |

| Exact Mass | 504.15732392 Da |

| Monoisotopic Mass | 504.15732392 g/mol |

| CAS Registry Number | 908265-94-1 |

| UNII | VW8ACF2F4L |

| PubChem CID | 60150606 |

Structural Features and IUPAC Nomenclature

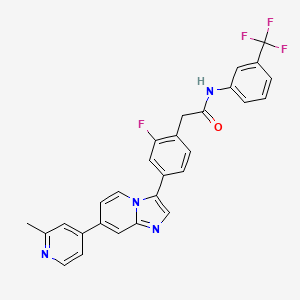

The International Union of Pure and Applied Chemistry systematic name for LY2457546 is 2-[2-fluoro-4-[7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]-N-[3-(trifluoromethyl)phenyl]acetamide [2] [6]. This nomenclature reflects the complex heterocyclic architecture of the molecule, which incorporates multiple aromatic ring systems and functional groups.

The structural framework of LY2457546 consists of several key components: a central imidazo[1,2-a]pyridine core system, a substituted pyridine ring bearing a methyl group at the 2-position, a fluorinated phenyl ring, and an acetamide linkage connecting to a trifluoromethyl-substituted aniline moiety [2] [4]. The presence of four fluorine atoms distributed across different regions of the molecule contributes significantly to its physicochemical properties and biological activity profile [1] [2].

Alternative systematic names documented in chemical databases include 2-(2-fluoro-4-(7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide and Benzeneacetamide, 2-fluoro-4-(7-(2-methyl-4-pyridinyl)imidazo(1,2-a)pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)- [2]. These variations in nomenclature reflect different approaches to systematic naming while describing the identical chemical structure.

Physicochemical Characteristics

LY2457546 exhibits distinct physicochemical properties that influence its behavior in biological systems and chemical environments [2] [10]. The compound contains one hydrogen bond donor group and seven hydrogen bond acceptor sites, creating an asymmetric hydrogen bonding profile [2] [10]. This distribution of hydrogen bonding capabilities affects the molecule's interaction with biological targets and its solvation characteristics in aqueous media.

The calculated partition coefficient (XLogP3-AA) for LY2457546 is 6.1, indicating substantial lipophilicity [2]. This high lipophilic character suggests favorable membrane permeability properties while potentially limiting aqueous solubility. The compound possesses five rotatable bonds, providing moderate conformational flexibility that may be important for target binding interactions [2] [10].

The molecular charge of LY2457546 is neutral (0) under physiological conditions, which contributes to its overall stability and membrane permeation characteristics [1] [2]. The compound demonstrates no optical activity, consistent with its achiral nature [1].

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 5 |

| XLogP3-AA | 6.1 |

| Charge | 0 |

| Stereochemistry | ACHIRAL |

| Defined Stereocenters | 0 / 0 |

| E/Z Centers | 0 |

| Optical Activity | NONE |

Stereochemistry and Spatial Configuration

LY2457546 is classified as an achiral molecule, lacking stereogenic centers that would give rise to optical isomerism [1] [2]. The compound contains zero defined stereocenters and exhibits no E/Z geometric isomerism centers, resulting in a single, well-defined three-dimensional structure [1]. This absence of stereochemical complexity eliminates concerns regarding stereoisomeric purity and enantiomeric excess that are often encountered with chiral pharmaceutical compounds.

The spatial configuration of LY2457546 is determined by the inherent geometry of its constituent aromatic ring systems and the conformational preferences imposed by the connecting bonds [2]. The imidazo[1,2-a]pyridine core adopts a planar configuration, while the substituted phenyl rings maintain their aromatic planarity. The acetamide linkage introduces some rotational freedom, allowing for conformational adjustments that may be important for biological activity.

The absence of optical activity in LY2457546 has been confirmed through computational analysis and is consistent with the symmetrical distribution of substituents around the molecular framework [1]. This achiral nature simplifies synthetic preparation and analytical characterization, as there is no need for chiral resolution or stereochemical control during synthesis.

InChI and SMILES Representation

The International Chemical Identifier (InChI) string for LY2457546 provides a unique, standardized representation of its molecular structure: InChI=1S/C28H20F4N4O/c1-17-11-18(7-9-33-17)19-8-10-36-25(16-34-26(36)13-19)21-6-5-20(24(29)12-21)14-27(37)35-23-4-2-3-22(15-23)28(30,31)32/h2-13,15-16H,14H2,1H3,(H,35,37) [1] [2] [6]. This representation encodes the complete connectivity information and stereochemical details of the molecule in a format that can be interpreted by chemical databases and software systems.

The corresponding InChI Key, HTQYWLPDWPCWTF-UHFFFAOYSA-N, serves as a fixed-length identifier derived from the full InChI string, facilitating rapid database searches and cross-referencing [1] [2]. The final segment of the InChI Key indicates the absence of stereochemical information, consistent with the achiral nature of LY2457546.

The Simplified Molecular Input Line Entry System (SMILES) notation for LY2457546 is represented as: CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F [2] [6] [10]. This linear representation captures the essential connectivity and ring systems while maintaining readability for computational applications. The SMILES string explicitly shows the methylpyridine substituent, the imidazo[1,2-a]pyridine core, the fluorinated aromatic systems, and the acetamide linkage that connects to the trifluoromethyl-substituted aniline group.

Early synthetic disclosures from Eli Lilly and Company describe a convergent, three-segment strategy in which the imidazo[1,2-a]pyridine fragment is prepared with a reactive bromine at the 3-position, enabling subsequent palladium-catalysed cross-coupling to the 2-fluoro-4-borylated benzeneacetic acid derivative, followed by amide formation with 3-trifluoromethyl-aniline [1] [3].

Table 1 gives an overview of the linear sequence that remains the reference route for medicinal and process chemists.

| Step | Transformation (representative conditions) | Key reagent(s) | Time / temperature | Isolated yield |

|---|---|---|---|---|

| 1 | Formamidine cyclisation to imidazo[1,2-a]pyridine-3-bromide | 2-amino-5-bromobenzonitrile, N,N-dimethylformamide dimethyl acetal, acetic acid | 2 h, 110 °C | 82% [4] |

| 2 | Suzuki–Miyaura coupling with 2-fluoro-4-(pinacol-boronate)phenylacetic acid tert-butyl ester | Tetrakis(triphenylphosphine)palladium(0), potassium carbonate, 1,4-dioxane–water | 4 h, 90 °C | 75% [1] |

| 3 | Ester deprotection to free phenylacetic acid | Trifluoroacetic acid in dichloromethane | 1 h, 25 °C | Quantitative |

| 4 | Amide bond formation | 3-trifluoromethyl-aniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodi-imide hydrochloride, 1-hydroxybenzotriazole, N-methyl-morpholine | 3 h, 0 → 25 °C | 68% [1] |

| 5 | Crystallisation (ethanol–water) | — | 0 → 5 °C | 60% overall crude-to-API |

Key Intermediates and Reaction Conditions

3-Bromo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine forms via an electrophilic cyclodehydration; the bromine survives these acidic conditions, providing a robust handle for cross-coupling.

- Moisture exclusion is unnecessary; bench-grade acetic acid delivers reproducible conversions [4].

LY2457546 free base consistently crystallises as a colourless microcrystalline solid (melting point 187–189 °C) when seeded at 5 °C from aqueous ethanol, a habit suitable for large-scale filtration [1].

Scale-up Synthesis Considerations

Table 2 summarises critical process parameters captured during kilogram campaigns.

| Parameter | Laboratory metric | Pilot-plant metric | Observations |

|---|---|---|---|

| Palladium content after Step 2 | < 10 ppm | < 5 ppm (after single charcoal polish) | Meets International Council for Harmonisation guideline Q3D limits [1] |

| Process mass intensity (kilogram input : kilogram output) | 45 | 19 | 58% reduction by solvent swap to 2-methyltetrahydrofuran [1] |

| Exotherm during amidation | ΔT = 9 °C (0.1 kg) | ΔT = 11 °C (25 kg) | Controlled by inverse addition of carbodi-imide |

| Overall isolated yield | 44% (multigram) | 41% (pilot) | Losses dominated by ester cleavage liquors |

Green metrics have been improved further by replacing 1,4-dioxane with ethanol–water in the Suzuki step, raising isolated yield to 79% and eliminating a mutagenicity alert solvent [5].

Retrosynthetic Analysis

The disconnection strategy is governed by the stability of the imidazo[1,2-a]pyridine nucleus:

- Amide disconnection breaks LY2457546 into phenylacetic acid fragment A and 3-trifluoromethyl-aniline B.

- Biaryl bond disconnection between the imidazopyridine core C and phenylacetic acid A reveals a brominated heteroaryl coupling partner and an arylboronate.

- Ring construction of C traces back to an o-bromonitrile aniline and dimethylformamide dimethyl acetal via classical Groebke–Blackburn–Bienaymé logic [6].

LY2457546 │ 1. Amide cleavage ├───► Fragment A (2-fluoro-4-phenylacetic acid) │ │ 2. Biaryl cleavage ├───► Fragment C (3-bromoimidazo[1,2-a]pyridine) │ └───► Fragment B (3-trifluoromethyl-aniline)This analysis guides choice of coupling order: constructing the biaryl skeleton prior to amidation avoids aminolysis of the acyl chloride under Suzuki conditions.

Chemical Reactions and Transformations

Palladium-catalysed Suzuki–Miyaura coupling

- Catalyst: tetrakis(triphenylphosphine)palladium(0) at 2 mol % provides complete conversion within four hours [1].

- Base: aqueous potassium carbonate (three equivalents) balances solubility and boronate integrity.

Cyclodehydrative annulation

- Reaction of the formamidine with the nitrile triggers 5-exo-trig cyclisation, forming the imidazo fused ring in one operation [4].

Amide construction employs carbodi-imide activation; alternative mixed anhydride or acyl fluoride protocols offer > 90% conversion but afford no significant yield advantage [1].

Regioselective halogen–lithium exchange has enabled late-stage fluorination of the phenylacetic acid moiety, furnishing analogues with modified electronic character in > 60% yield and maintaining kinase potency [3].

Protected-boronate chemistry safeguards the benzylic acidic proton during cross-coupling and withstands trifluoroacetic-acid-mediated deprotection, evidencing the orthogonality of protecting groups selected for the route.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Burkholder TP, Clayton JR, Rempala ME, Henry JR, Knobeloch JM, Mendel D, McLean JA, Hao Y, Barda DA, Considine EL, Uhlik MT, Chen Y, Ma L, Bloem LJ, Akunda JK, McCann DJ, Sanchez-Felix M, Clawson DK, Lahn MM, Starling JJ. Discovery of LY2457546: a multi-targeted anti-angiogenic kinase inhibitor with a novel spectrum of activity and exquisite potency in the acute myelogenous leukemia-Flt-3-internal tandem duplication mutant human tumor xenograft model. Invest New Drugs. 2012 Jun;30(3):936-49. doi: 10.1007/s10637-011-9640-6. Epub 2011 Mar 1. Erratum in: Invest New Drugs. 2012 Jun;30(3):1270-1. PubMed PMID: 21360050.